molecular formula C8H10ClNO2 B1610607 2-Chloro-4,5-dimethoxyaniline CAS No. 32829-09-7

2-Chloro-4,5-dimethoxyaniline

Cat. No.: B1610607
CAS No.: 32829-09-7
M. Wt: 187.62 g/mol
InChI Key: LRNKEBRHHZJMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,5-dimethoxyaniline (2-CDM) is an organic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a derivative of aniline, an aromatic amine, and is a colorless, water-soluble solid. 2-CDM has a variety of applications in scientific research, including as a biochemical and physiological agent, as a reagent for synthesis and as a tool for studying the mechanism of action of various compounds.

Scientific Research Applications

Chemical Synthesis and Electrochemical Studies

2-Chloro-4,5-dimethoxyaniline is involved in various chemical syntheses and electrochemical studies. For instance, it has been used in the synthesis of poly(2,5-dimethoxyaniline) (PDMA), a novel, soluble, conducting polymer. This polymer was created through chemical oxidation or electro-oxidation, showing properties useful in catalysis and electrochemical applications (Storrier, Colbran, & Hibbert, 1994).

Antioxidant and Antitumor Activities

Compounds derived from this compound have shown antioxidant activities. In one study, the reaction between isatin and 2,5-dimethoxyaniline produced a compound with notable antioxidant activity. This compound, along with other related agents, demonstrated promising results in tests for antitumor properties (Andreani et al., 2010).

Analytical Applications

In analytical chemistry, this compound has been employed in developing sensors and detection methods. An example is its use in the electrochemical synthesis on glassy carbon electrodes for detecting glutamic acids, showcasing its potential in analytical applications (Zeng, Li, & Wang, 2019).

Material Science and Nanotechnology

The compound plays a significant role in material science, particularly in the synthesis of nanostructured materials. For instance, the green chemistry synthesis of nanostructured poly(2,5-dimethoxyaniline) powder with high electrical conductivity and charge storage capacity signifies its potential in developing advanced materials (Jain et al., 2010).

Crystallography and Structural Analysis

This compound is also important in crystallography for studying the structure of various complexes. Its involvement in the preparation of hybrid inorganic-organic complexes contributes to the understanding of crystal structures in materials research (Glaoui et al., 2009).

Environmental and Green Chemistry

The compound's role in green chemistry is highlighted by its use in environmentally friendly synthesis processes. The green interfacial synthesis of two-dimensional poly(2,5-dimethoxyaniline) nanosheets for supercapacitors is an example of its application in sustainable technology development (Yuan et al., 2014).

Properties

IUPAC Name

2-chloro-4,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNKEBRHHZJMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481129
Record name 2-chloro-4,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32829-09-7
Record name 2-chloro-4,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4,5-dimethoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4,5-dimethoxyaniline
Reactant of Route 2
2-Chloro-4,5-dimethoxyaniline
Reactant of Route 3
Reactant of Route 3
2-Chloro-4,5-dimethoxyaniline
Reactant of Route 4
Reactant of Route 4
2-Chloro-4,5-dimethoxyaniline
Reactant of Route 5
Reactant of Route 5
2-Chloro-4,5-dimethoxyaniline
Reactant of Route 6
Reactant of Route 6
2-Chloro-4,5-dimethoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.